2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride
Description
2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid hydrochloride is a synthetic organic compound characterized by:
- A hydrazinyl group (-NH-NH₂) at the C2 position of the propanoic acid backbone.
- A 3-hydroxy-4-methoxyphenyl substituent at the C3 position.
- A methyl group at the C2 position, contributing to steric hindrance and conformational stability.
Properties
IUPAC Name |
2-hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4.ClH/c1-11(13-12,10(15)16)6-7-3-4-9(17-2)8(14)5-7;/h3-5,13-14H,6,12H2,1-2H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEOOFYZWBHRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the hydrazinyl group: This step involves the reaction of a suitable precursor with hydrazine under controlled conditions.
Introduction of the hydroxy and methoxy groups: These functional groups are typically introduced through electrophilic aromatic substitution reactions.
Formation of the propanoic acid backbone: This involves the use of appropriate carboxylation reactions to form the desired acid group.
Hydrochloride formation: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Hydrazinyl vs. Amino Derivatives
(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid Hydrochloride (CAS 68697-61-0)
- Structural Difference: Replaces the hydrazinyl group with an amino group (-NH₂).
- Similar solubility due to the hydrochloride salt. Used as a pharmaceutical intermediate (e.g., in methyldopa synthesis) .
- Similarity Score : 0.93 (based on structural alignment) .
(S)-2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic Acid
- Structural Difference : Hydroxy and methoxy substituents swapped on the phenyl ring (4-hydroxy-3-methoxy vs. 3-hydroxy-4-methoxy).
- Implications: Altered electronic properties due to positional isomerism.
Substituent Modifications on the Phenyl Ring
Methyldopa Related Compound B (CAS Unspecified)
- Structure: (S)-2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic acid hydrochloride.
- Key Difference : Lacks the 3-hydroxy group , retaining only the 4-methoxy substituent.
- Implications :
Methyldopa Related Compound C (CAS Unspecified)
- Structure: (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochloride monohydrate.
- Key Difference : 3,4-dimethoxyphenyl group replaces the 3-hydroxy-4-methoxy moiety.
- Implications :
Functionalized Propanoic Acid Derivatives
Fexofenadine Hydrochloride (CAS 153439-40-8)
- Structure: Contains a 2-methylpropanoic acid backbone with a bulky piperidinyl-butanol-phenyl substituent.
- Implications: Marketed as a non-sedating antihistamine (Allegra®).
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid Hydrochloride (CAS 1251924-17-0)
- Key Difference : Replaces the hydroxy-methoxyphenyl group with a 4-(methylsulfanyl)phenyl moiety.
- Implications: Enhanced lipophilicity due to the sulfur-containing group. Potential for altered metabolic pathways (e.g., sulfoxide formation) .
Azo and Diazene Derivatives
(2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic Acid Hydrochloride (CAS 2137036-84-9)
- Key Difference : Introduces a phenyl diazenyl group (-N=N-Ph) on the phenyl ring.
- Implications: Potential photosensitivity due to the azo group. Used in biochemical research for chromogenic applications .
Biological Activity
2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid; hydrochloride , also known as Carbidopa Impurity I, is a compound with the molecular formula and a molecular weight of approximately 240.26 g/mol. This compound is primarily recognized for its relevance in pharmaceutical applications, particularly as an impurity in the synthesis of drugs like Carbidopa, which is used in the treatment of Parkinson's disease. Understanding its biological activity is crucial for assessing its safety and efficacy in therapeutic contexts.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O4 |
| Molecular Weight | 240.26 g/mol |
| CAS Number | 1361017-74-4 |
| IUPAC Name | (2S)-2-hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid |
| Synonyms | Carbidopa Impurity I |
The compound is derived from L-Alanine and is involved in metabolic studies related to glucose and alanine metabolism, especially in diabetic patients .
The biological activity of 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid can be attributed to its structural similarity to amino acids and neurotransmitter precursors. It exhibits potential interactions with various biological pathways:
Pharmacological Studies
Research indicates that hydrazine derivatives can influence neurotransmitter levels. For instance, they may modulate dopamine synthesis or degradation, which is critical in Parkinson's disease management. However, comprehensive pharmacological studies specifically targeting this compound are still lacking.
Toxicological Considerations
While the compound serves as an impurity in pharmaceutical formulations, its toxicological profile remains under-researched. Impurities can often lead to unexpected side effects or interactions; thus, understanding the safety profile of 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid is essential.
Study on Related Compounds
A study focusing on hydrazine derivatives indicated that certain modifications could enhance their biological activity while reducing toxicity. For example, modifications that increase lipophilicity may improve blood-brain barrier penetration, a critical factor for compounds targeting neurological disorders .
Impurity Analysis
In pharmaceutical contexts, impurities like 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid are monitored closely due to their potential impact on drug efficacy and safety. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) are employed to quantify these impurities in drug formulations .
Q & A
Q. What are the key considerations in designing a synthesis route for this compound?
Methodological Answer:
- Step 1 : Use hydrazine hydrate as a nucleophile to functionalize the hydrazinyl group. Reaction conditions (e.g., ethanol/water solvent, reflux for 6–8 hours) should mirror protocols for analogous hydrazine derivatives .
- Step 2 : Purify intermediates via recrystallization (e.g., ice-water precipitation) to isolate crystalline products .
- Step 3 : Form the hydrochloride salt by treating the free base with HCl, enhancing solubility and stability for downstream applications .
Q. Which analytical techniques are recommended for characterizing the hydrochloride salt form?
Methodological Answer:
- Melting Point (mp) : Determine decomposition temperature (e.g., ~225°C) to confirm salt formation .
- Spectroscopy : Use NMR to verify substitution patterns (e.g., methoxy and hydroxy groups on the phenyl ring) and FT-IR to confirm hydrazinyl N–H stretches .
- Thermodynamic Stability : Analyze clustering reactions (e.g., sodium ion adducts) via mass spectrometry to assess stability in solution .
Q. How do substituents (e.g., 3-hydroxy-4-methoxyphenyl) influence the compound’s stability?
Methodological Answer:
- Solubility : The methoxy group increases lipophilicity, while the hydroxy group enhances hydrogen bonding. Compare solubility in polar vs. non-polar solvents using UV-Vis spectroscopy .
- Oxidative Stability : Perform accelerated stability studies (e.g., exposure to H₂O₂) to evaluate susceptibility to radical-mediated degradation .
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways for hydrazinyl-containing compounds?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in hydrazine addition reactions .
- Data Integration : Apply machine learning to narrow experimental conditions (e.g., solvent choice, temperature) based on computational energy profiles .
Q. What strategies resolve contradictions between experimental and computational reactivity data?
Methodological Answer:
- Iterative Feedback : Compare experimental yields with computed activation energies. Discrepancies may arise from solvent effects or unaccounted intermediates, requiring recalibration of computational models .
- Sensitivity Analysis : Vary parameters (e.g., pH, counterion effects) in simulations to match observed reaction outcomes .
Q. How does the hydrochloride salt affect crystallization dynamics?
Methodological Answer:
- Crystal Engineering : Perform X-ray diffraction to compare lattice packing of the free base vs. hydrochloride salt. The Cl⁻ ion may stabilize ionic interactions, altering crystal morphology .
- Supersaturation Studies : Monitor nucleation rates under varying HCl concentrations to optimize crystal size and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
